
4-(Hydroxymethyl)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)benzonitrile can be synthesized through several methods:
Hydrosilylation Reaction: One common method involves the hydrosilylation of 4-cyanobenzaldehyde using a catalyst such as tetrabutylammonium ferrate (Bu(_4)N[Fe(CO)(_3)(NO)]).
Reduction of 4-Cyanobenzaldehyde: Another method includes the reduction of 4-cyanobenzaldehyde using reducing agents like sodium borohydride (NaBH(_4)) in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation or reduction processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in an alkaline medium or CrO(_3) in an acidic medium.
Reduction: LiAlH(_4) in anhydrous ether or NaBH(_4) in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-(Aminomethyl)benzonitrile.
Substitution: Various substituted benzyl alcohols or ethers.
Scientific Research Applications
Medicinal Chemistry
4-(Hydroxymethyl)benzonitrile has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its derivatives are being explored for anticancer properties due to their ability to inhibit cell proliferation in specific cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. This suggests its utility in developing new antibiotics or antifungal agents.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, such as cholinesterases, which are crucial in various biological processes. Enhancements in binding affinity through structural modifications could lead to therapeutic applications.
Anticancer Properties
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism involves interactions with cellular pathways that regulate cell survival and death.
Antimicrobial Effects
The compound has been evaluated for its activity against Gram-positive bacteria, indicating its potential role as a lead compound for antibiotic development.
Case Study 1: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial properties of various benzonitrile derivatives, including this compound. Results indicated notable activity against several bacterial strains, supporting its application in antimicrobial therapy.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines at micromolar concentrations. This study highlights its potential as a scaffold for designing more effective anticancer drugs.
Data Tables
Application Area | Details |
---|---|
Medicinal Chemistry | Precursor for anticancer drugs |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Enzyme Inhibition | Potential cholinesterase inhibitor |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)benzonitrile depends on its specific application:
Chemical Reactions: The hydroxymethyl group can undergo oxidation, reduction, or substitution, influencing the reactivity and properties of the resulting compounds.
Biological Systems: In drug development, it may interact with specific molecular targets, such as enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
4-(Hydroxymethyl)benzonitrile can be compared with other similar compounds:
4-Cyanobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group. It is more reactive towards nucleophiles.
4-Cyanobenzoic Acid: Contains a carboxyl group instead of a hydroxymethyl group, making it more acidic and suitable for different applications.
4-(Aminomethyl)benzonitrile: Features an amino group instead of a hydroxymethyl group, which can engage in different types of chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
4-(Hydroxymethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound, with the chemical formula C₈H₉NO, features a hydroxymethyl group and a nitrile group attached to a benzene ring. This unique combination allows it to serve as a versatile intermediate in organic synthesis and potentially offers distinct biological activities compared to similar compounds.
Interaction with Biomolecules
This compound interacts with various enzymes and proteins, influencing biochemical reactions. Its ability to form covalent bonds, hydrogen bonds, and van der Waals forces with biomolecules is crucial for its biological activity. For instance, it has been shown to act as a substrate for enzymes involved in metabolic pathways, affecting cellular functions such as signaling and gene expression .
Influence on Cell Function
This compound has demonstrated effects on different cell types. It can alter cell signaling pathways and gene expression, impacting metabolic activities. Studies indicate that exposure to this compound can lead to significant changes in the expression of genes involved in metabolic pathways .
Enzyme Interaction
The molecular mechanism of action involves binding to specific enzymes, which can either inhibit or activate their activity. For example, the compound has been explored for its potential as an inhibitor of protein disulfide isomerase (PDI), with some analogues showing promising inhibition profiles .
Case Study: PDI Inhibition
A study evaluated various analogues of this compound for their ability to inhibit PDI. The most potent derivatives exhibited IC₅₀ values ranging from 0.74 μM to 1.23 μM, highlighting the importance of the hydroxyl group in maintaining activity .
Antimicrobial Activity
Recent research has identified this compound as having antimicrobial properties. It has shown effectiveness against various bacterial pathogens, particularly enteric bacteria. The compound's mechanism involves inducing stress on the bacterial cell envelope, leading to cell death .
Dosage Effects in Animal Models
The biological effects of this compound vary significantly with dosage. Low doses may exhibit minimal effects, while higher doses can lead to substantial alterations in cellular functions and potential toxicity . Long-term exposure studies indicate cumulative effects that could impact tissue health.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of related compounds suggests that modifications can enhance bioavailability and therapeutic efficacy. For example, a derivative evaluated in vivo demonstrated good bioavailability (F > 50%) and anabolic activity without significant androgenic effects .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(Hydroxymethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology :
- Hydrosilylation : Using an Fe-based catalyst (Bu₄N[Fe(CO)₃(NO)]) under mild conditions to functionalize benzonitrile derivatives. This method is efficient for constructing hydroxymethyl groups .
- Carboxamide Conversion : Triflic anhydride promotes the conversion of 4-(Hydroxymethyl)benzamide to the nitrile, achieving 84% yield under optimized conditions .
- Hydroxyamine Hydrochloride Reaction : Reacting this compound with hydroxyamine hydrochloride and sodium bicarbonate in methanol yields intermediates for further functionalization .
- Key Variables : Catalyst loading (Fe complexes), solvent polarity (DMF vs. methanol), and temperature (70–100°C) significantly affect reaction efficiency.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Analytical Workflow :
- NMR Spectroscopy : and NMR confirm the hydroxymethyl (–CHOH) and nitrile (–C≡N) groups. For example, NMR shows a singlet at δ 4.65 ppm for –CHOH .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 133.15 for CHNO) .
- SMILES/InChI : Canonical SMILES
C1=CC(=CC=C1CO)C#N
and InChIKeyXAASLEJRGFPHEV-UHFFFAOYSA-N
ensure database interoperability .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- GHS Classification : Skin/eye irritation (Category 2), respiratory sensitization (Category 1). Use PPE (gloves, goggles) and fume hoods .
- Decomposition Risks : Thermal degradation releases toxic HCN and NO; avoid open flames and high temperatures .
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be achieved for pharmaceutical applications?
- Chiral Resolution :
- Diastereomeric Salt Formation : React racemic mixtures with tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) to isolate enantiomers. Yields for S/R-22 derivatives are 14–15% after crystallization .
- Chromatography : Chiral HPLC with polysaccharide columns resolves enantiomers using hexane/isopropanol gradients.
Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?
- Environmental Fate :
- Hydrolysis : The nitrile group hydrolyzes to carboxylic acids under alkaline conditions, reducing toxicity .
- Photocatalysis : TiO-mediated UV degradation breaks down aromatic rings, monitored via LC-MS for intermediates like 4-hydroxybenzoic acid.
- Remediation Strategies : Bioaugmentation with nitrile-metabolizing bacteria (e.g., Rhodococcus rhodochrous) enhances degradation in soil .
Q. How does this compound serve as a precursor in synthesizing ADP-ribosyltransferase inhibitors?
- Mechanistic Insight :
- Mitsunobu Reaction : Couples with 4-hydroxybenzonitrile to form dibenzonitrile intermediates, which are oxidized to benzamide derivatives targeting enzyme active sites .
- Structure-Activity Relationship (SAR) : Electron-withdrawing nitrile groups enhance binding to mono-ADP-ribosyltransferase (IC < 1 μM) .
Q. Data Contradictions and Resolution
Q. Why do reported yields for Mitsunobu-based syntheses vary across studies?
- Critical Analysis :
- Side Reactions : Competing etherification or over-oxidation in Mitsunobu reactions (e.g., Scheme 3 in ) reduces nitrile purity.
- Catalyst Efficiency : Fe-complex catalysts (Bu₄N[Fe(CO)₃(NO)] in ) outperform traditional Pd/C systems, improving reproducibility.
- Resolution : Optimize stoichiometry (1:1.2 substrate:reagent ratio) and use anhydrous DMF to suppress hydrolysis .
Properties
IUPAC Name |
4-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASLEJRGFPHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236331 | |
Record name | p-Cyanobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-89-5 | |
Record name | p-Cyanobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Cyanobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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